molecular formula C8H12N2O B6155060 2-(3-methoxypyridin-2-yl)ethan-1-amine CAS No. 149489-10-1

2-(3-methoxypyridin-2-yl)ethan-1-amine

Cat. No.: B6155060
CAS No.: 149489-10-1
M. Wt: 152.2
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Description

Contextualization of Pyridine-Derived Ethanamines in Organic Chemistry

Pyridine-derived ethanamines are a class of organic compounds characterized by a pyridine (B92270) ring connected to an ethanamine side chain. The ethanamine moiety, with its primary amine group, is a key functional group that imparts basicity and nucleophilicity to the molecule. This makes it a versatile handle for a variety of chemical transformations, including alkylation, acylation, and the formation of Schiff bases.

Significance of Nitrogen Heterocycles as Scaffolds in Chemical Synthesis

Nitrogen heterocycles, including pyridine, are of paramount importance as scaffolds in chemical synthesis, particularly in the field of medicinal chemistry. Their rigid ring structures provide a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets such as enzymes and receptors. The nitrogen atom in these heterocycles can act as a hydrogen bond acceptor and can be protonated, influencing the solubility and pharmacokinetic properties of the molecule.

The versatility of nitrogen heterocycles allows for the creation of large and diverse libraries of compounds for drug discovery and materials science applications. The synthesis of complex molecules, including many natural products and pharmaceuticals, often relies on the strategic use of nitrogen-containing heterocyclic intermediates. nih.gov For instance, methoxypyridines have been effectively utilized as masked pyridones in the synthesis of complex Lycopodium alkaloids. smolecule.com This approach leverages the electronic effects of the methoxy (B1213986) group to control the basicity of the pyridine nitrogen, thereby facilitating reactions that would otherwise be challenging. nih.gov

Overview of Research Trajectories for Related Chemical Entities

Research into pyridine-derived ethanamines and related nitrogen heterocycles is vibrant and multifaceted. A significant area of investigation is their application in medicinal chemistry. For example, derivatives of 2-aminopyrimidine, another nitrogen heterocycle, are being explored for their potent inhibitory activity against various kinases, which are important targets in cancer therapy. nih.gov Similarly, the 2-phenethylamine scaffold is a key component in ligands for a wide range of receptors, including those for serotonin (B10506) and dopamine, as well as in enzyme inhibitors. mdpi.com

The synthesis of these molecules is another active area of research. Studies on related compounds, such as 2-(4-methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine, indicate that the synthesis of such molecules often involves multi-step sequences that include the formation of the pyridine ring, introduction of substituents, and finally, the elaboration of the ethanamine side chain, for instance, through reductive amination. The development of efficient and stereoselective synthetic methods for these compounds is a continuous goal for organic chemists.

Scope and Objectives of Scholarly Investigations Pertaining to 2-(3-Methoxypyridin-2-yl)ethan-1-amine

While extensive research exists for the broader class of pyridine derivatives, specific scholarly investigations focused solely on 2-(3-methoxypyridin-2-yl)ethan-1-amine appear to be limited in publicly accessible literature. The primary objective of investigations into this and closely related compounds is likely centered on its potential as an intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications.

The presence of the methoxy group and the primary amine on the pyridine scaffold makes it an attractive building block. Research objectives for a compound like this would typically include:

Development of efficient synthetic routes: Establishing a reliable and scalable method for its preparation is a fundamental first step for any further investigation. This would likely involve the reduction of a suitable precursor such as 2-(3-methoxypyridin-2-yl)acetonitrile.

Exploration of its chemical reactivity: Understanding how the compound behaves in various chemical reactions is crucial for its use as a synthetic intermediate.

Biological screening: Given the prevalence of the pyridine-ethanamine scaffold in bioactive molecules, it is highly probable that this compound would be subjected to a range of biological assays to determine any potential therapeutic activity. For instance, related imidazo[1,2-a]pyridine (B132010) derivatives have been evaluated for their anticancer properties. researchgate.net

Structural and computational studies: Characterization using techniques like NMR and mass spectrometry, along with computational modeling, would be essential to understand its three-dimensional structure and electronic properties, which are key determinants of its reactivity and biological function. umich.edu

Currently, detailed research findings, including comprehensive synthetic protocols and in-depth biological evaluations for 2-(3-methoxypyridin-2-yl)ethan-1-amine, are not widely documented in peer-reviewed journals. Its availability from commercial suppliers suggests its use as a building block in proprietary drug discovery programs or other research endeavors that are not in the public domain. smolecule.com

Properties

CAS No.

149489-10-1

Molecular Formula

C8H12N2O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 3 Methoxypyridin 2 Yl Ethan 1 Amine

Established Synthetic Routes to 2-(3-Methoxypyridin-2-yl)ethan-1-amine

Established methods for synthesizing 2-(3-methoxypyridin-2-yl)ethan-1-amine often rely on traditional organic reactions, providing a foundational understanding of its preparation.

Precursor Selection and Initial Functionalization Strategies

The choice of starting material is critical in the synthesis of the target compound. 3-Methoxypyridine (B1141550) is a common precursor due to the presence of the required methoxy (B1213986) group at the 3-position of the pyridine (B92270) ring. ntu.edu.sg Initial functionalization strategies often involve the introduction of a two-carbon side chain at the 2-position of the pyridine ring. This can be achieved through various methods, including lithiation followed by reaction with a suitable electrophile.

Nucleophilic Substitution Reactions Involving Halogenated Ethanamine Derivatives

Nucleophilic substitution reactions offer a direct approach to forming the ethanamine side chain. libretexts.org This typically involves the reaction of a functionalized pyridine ring, such as a 2-halopyridine derivative, with a protected ethanamine nucleophile. The choice of the halogen atom (e.g., chloro, bromo) on the pyridine ring and the protecting group on the ethanamine are crucial for reaction efficiency and to prevent side reactions. libretexts.orgnih.gov The phthalimide (B116566) anion is a common choice for a protected amine nucleophile, as it is stable and can be effectively deprotected later in the synthesis. libretexts.org

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of these synthetic routes can be significantly enhanced by optimizing reaction conditions and employing suitable catalytic systems. For nucleophilic substitution reactions, bases such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) are often used to facilitate the reaction. nih.govmdpi.com The choice of base and solvent is critical to ensure a good yield and minimize the formation of byproducts. researchgate.net Temperature and reaction time are also key parameters that need to be carefully controlled to achieve optimal results. researchgate.net

Advanced and Emerging Synthetic Techniques

More recent synthetic approaches leverage modern catalytic systems to achieve higher efficiency, selectivity, and functional group tolerance.

Application of Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for the synthesis of complex amines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org In the context of synthesizing 2-(3-methoxypyridin-2-yl)ethan-1-amine, this could involve coupling a 2-halopyridine derivative with a suitable amine. The reaction typically employs a palladium catalyst and a bulky, electron-rich phosphine (B1218219) ligand to facilitate the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination. youtube.com The choice of ligand and base is crucial for the success of the reaction. youtube.comrsc.org

Chan-Lam Coupling: This copper-catalyzed cross-coupling reaction provides an alternative to palladium-based methods for C-N bond formation. wikipedia.orgnrochemistry.com It typically involves the reaction of an aryl boronic acid with an amine in the presence of a copper catalyst and an oxidant, often air. wikipedia.orgorganic-chemistry.org This method is attractive due to the lower cost and toxicity of copper compared to palladium. The reaction mechanism is thought to involve the formation of a copper(III) intermediate. wikipedia.org

Cross-Coupling Reaction Catalyst Key Features Potential Application
Buchwald-Hartwig AminationPalladiumHigh efficiency, broad substrate scope, requires phosphine ligands. wikipedia.orglibretexts.orgCoupling of a 2-halopyridine with an amine.
Chan-Lam CouplingCopperMilder conditions, often uses air as the oxidant, cost-effective. wikipedia.orgnrochemistry.comorganic-chemistry.orgCoupling of a pyridine boronic acid with an amine.

Reductive Amination Strategies for Amine Formation

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds. jocpr.comyoutube.com This one-pot reaction involves the condensation of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. youtube.com

For the synthesis of 2-(3-methoxypyridin-2-yl)ethan-1-amine, a suitable strategy would involve the reductive amination of 2-acetyl-3-methoxypyridine. This approach offers a direct route to the target amine. acs.org The choice of reducing agent is critical to selectively reduce the imine in the presence of the ketone. Common reducing agents include sodium cyanoborohydride and sodium triacetoxyborohydride. youtube.com Asymmetric versions of this reaction, using chiral catalysts, can provide enantiomerically enriched amines. acs.orgjocpr.com

Reductive Amination Strategy Starting Material Key Reagents Advantages
Direct Reductive Amination2-acetyl-3-methoxypyridineAmine source (e.g., ammonia), reducing agent (e.g., NaBH3CN). youtube.comOne-pot procedure, high atom economy. jocpr.comjocpr.com
Asymmetric Reductive Amination2-acetyl-3-methoxypyridineChiral catalyst, amine source, reducing agent. acs.orgProvides access to enantiomerically pure amines. jocpr.com

Multi-Component Reactions in Pyridine and Pyridinamine Synthesis (e.g., Ugi, Mannich, Petasis Reactions)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that incorporates substantial portions of each starting material. nih.gov These reactions are prized for their step and atom economy, making them valuable in medicinal chemistry and diversity-oriented synthesis. nih.govresearchgate.net While specific MCRs for the direct synthesis of 2-(3-methoxypyridin-2-yl)ethan-1-amine are not prominently documented, the principles of well-known MCRs are applicable to the synthesis of the broader class of pyridine and pyridinamine scaffolds.

The Petasis Reaction , also known as the borono-Mannich reaction, is a versatile three-component reaction involving an amine, a carbonyl compound, and a boronic acid to produce substituted amines. nih.govnih.gov This reaction is noted for its mild conditions and tolerance of various functional groups, including hydroxyl and carboxyl groups. nih.gov Mechanistically, it proceeds through the formation of an iminium ion from the amine and carbonyl, which then reacts with the boronic acid. nih.gov This pathway could theoretically be adapted to synthesize complex pyridylethylamine derivatives.

The Ugi Reaction is a cornerstone of MCR chemistry, typically involving four components (Ugi-4CR): a carbonyl compound (aldehyde or ketone), an amine, an isocyanide, and a carboxylic acid. nih.gov The reaction yields an α-acylamino-carboxamide, generating significant molecular complexity in a single step. A three-component variant (Ugi-3CR) also exists, where water acts as the nucleophile in the absence of a carboxylic acid. nih.gov The Ugi reaction can be combined sequentially with other MCRs, such as the Petasis reaction, to create extensive libraries of dipeptide amides and other complex structures. researchgate.net

The Mannich Reaction is a classic three-component condensation that forms a β-amino carbonyl compound (a "Mannich base") from an aldehyde (like formaldehyde), a primary or secondary amine, and an active hydrogen-containing compound. nih.gov Its application in drug synthesis is widespread.

Other MCRs used for constructing the pyridine ring itself include the Hantzsch dihydropyridine (B1217469) synthesis, the Guareschi-Thorpe reaction, and the Bohlmann-Rahtz pyridine synthesis. acsgcipr.orgtaylorfrancis.com These methods typically involve condensation reactions to build a precursor that subsequently cyclizes to form the pyridine ring, often with simple byproducts like water or ethanol. acsgcipr.org

Chemo- and Regioselective Transformations of Pyridine Scaffolds

The functionalization of pyridine rings presents a significant challenge due to the electron-deficient nature of the heterocycle and the tendency of the nitrogen atom to coordinate with reagents. rsc.org Achieving chemo- and regioselectivity is therefore a key focus in pyridine chemistry.

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for bond formation at one position over other possible positions. The control of these factors is often dictated by the electronic nature of substituents on the pyridine ring, reaction conditions (such as temperature and catalysts), and the specific reagents used. mdpi.comnih.govresearchgate.net For instance, in the synthesis of substituted pyrazoles and pyridazinones from 1,2,4-triketone analogs, the direction of nucleophilic attack by hydrazines can be switched by altering substituents and reaction conditions. mdpi.comnih.gov

A documented regioselective transformation on a related pyridine scaffold is the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide (B1231860) in methanol. This reaction proceeds to yield 2-amino-3-nitro-6-methoxypyridine, which can then be reduced to 2,3-diamino-6-methoxypyridine. google.com This illustrates how a substituent (a chloro group) can be selectively replaced on the pyridine ring.

Modern methods increasingly focus on direct C–H functionalization to avoid the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed reactions, for example, have been developed for the chemo- and regioselective three-component spiroannulation involving 1,2-dihaloarenes, alkynes, and 2-naphthols, demonstrating sophisticated control in building complex molecular architectures. rsc.org

Derivatization and Analog Generation Strategies

Synthesis of Substituted 2-(3-Methoxypyridin-2-yl)ethan-1-amine Derivatives

The generation of analogs of 2-(3-methoxypyridin-2-yl)ethan-1-amine can be achieved by introducing substituents onto the pyridine ring or the ethanamine side chain. General synthetic strategies for substituted pyridines often involve either building the ring from acyclic precursors or functionalizing a pre-existing pyridine core. rsc.org

One common approach is to start with a commercially available, substituted pyridine. For example, the synthesis of diversely substituted pyridin-2(1H)-ones has been achieved starting from a substituted nitropyridine, which undergoes transformations like Suzuki-Miyaura coupling and nitro group reduction before further derivatization. nih.gov Similarly, substituted N-pyridin-2-yl carbamates can be synthesized from the corresponding N-hetaryl ureas and various alcohols in a catalyst-free method that tolerates a wide range of functional groups. rsc.org

Another strategy involves synthesizing the side chain on a functionalized pyridine. The synthesis of 2-(pyridin-2-yl)ethylamine itself can be accomplished via the hydrogenation of 2-(pyridin-2-yl)acetonitrile. This precursor could potentially be derived from a substituted 3-methoxypyridine to yield the desired substituted analog.

Functionalization of the Pyridine Ring System and the Ethan-1-amine Moiety

Functionalization of the Pyridine Ring: Direct C–H functionalization is a powerful tool for modifying the pyridine scaffold. rsc.org Visible light-induced photocatalysis has emerged as a modern method for such transformations. For example, C3-formylation, C3-alkoxycarbonylation, and C3-aminoalkylation of imidazo[1,2-a]pyridines have been achieved using photocatalysts like rose bengal, demonstrating how specific positions on a related heterocyclic system can be functionalized under mild conditions. mdpi.com

Functionalization of the Ethan-1-amine Moiety: The primary amine of the ethan-1-amine group is a versatile handle for derivatization. It readily undergoes reactions typical of primary amines.

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields amides. This has been demonstrated in the synthesis of pyridin-2(1H)-one derivatives where an amino group is acylated using various acid chlorides. nih.gov

Reaction with Isocyanates: Primary amines react with isocyanates, such as phenyl isothiocyanate (PITC), to form thiourea (B124793) derivatives. rsc.orgsigmaaldrich.com This reaction is frequently used in analytical derivatization.

Reductive Amination: The amine can be further alkylated via reductive amination with aldehydes or ketones.

Carbamate (B1207046) Formation: Reaction with chloroformates like 9-fluorenylmethyl chloroformate (FMOC-Cl) yields stable carbamate derivatives. rsc.org

An example of amine functionalization is seen in the synthesis of a pyridin-2-yl-methylaminoethanoic acid ligand, where the amine is elaborated into a more complex chelating structure. researchgate.net

Formation of Fused Heterocyclic Systems Incorporating the 2-(3-Methoxypyridin-2-yl)ethan-1-amine Framework (e.g., Imidazopyridines, Pyrazolopyrimidines)

The 2-(aminoalkyl)pyridine framework is a key building block for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines, which are common scaffolds in medicinal chemistry. organic-chemistry.org The synthesis typically involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound (the Chichibabin reaction) or through multi-component approaches like the Groebke-Blackburn-Bienaymé reaction. organic-chemistry.org

While 2-(3-methoxypyridin-2-yl)ethan-1-amine is not a direct 2-aminopyridine, its structural motif can be incorporated into related fused systems. For instance, novel 3-hydroxy-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides have been synthesized from the condensation of aryl-(3,4,5,6-tetahydropyridin-2-yl)amines with α-bromoketones. researchgate.net Furthermore, visible light-promoted functionalization of the imidazo[1,2-a]pyridine (B132010) core allows for extensive derivatization after the fused ring system is formed. mdpi.com

The synthesis of pyrazolo[1,5-a]pyrimidines is another important transformation. These are most commonly formed from the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. nih.gov However, other routes involving aminopyridine precursors exist, suggesting that the aminopyridine moiety within the target compound could potentially serve as a synthon for such fused heterocycles under specific reaction conditions.

Pre-column Derivatization for Analytical Applications (e.g., with DMQC-OSu, Phenyl Isothiocyanate, NBD-Cl)

For analytical quantification, particularly using High-Performance Liquid Chromatography (HPLC), primary amines like 2-(3-methoxypyridin-2-yl)ethan-1-amine often require derivatization. Pre-column derivatization involves reacting the analyte with a labeling agent before injection into the HPLC system. This process enhances detectability by attaching a chromophore or fluorophore and can improve chromatographic separation. thermofisher.com

Phenyl Isothiocyanate (PITC) is a widely used reagent that reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives. rsc.orgsigmaaldrich.com These derivatives have strong ultraviolet (UV) absorption, typically detected around 254 nm, making this a robust method for analyzing amino acids and biogenic amines in various matrices, including food and pharmaceuticals. rsc.orgnih.govfinechem-mirea.ru

4-Chloro-7-nitrobenzofurazan (NBD-Cl) , also known as 4-chloro-7-nitro-2,1,3-benzoxadiazole, is another popular derivatizing agent. It reacts with primary and secondary amines via nucleophilic aromatic substitution to produce highly stable and intensely fluorescent adducts, significantly increasing sensitivity and selectivity. researchgate.netui.ac.id The derivatized products are typically detected by fluorescence or UV-Vis detectors. researchgate.netdergipark.org.trmdpi.com The reaction conditions, such as pH, temperature, and time, are optimized to ensure complete derivatization. researchgate.netdergipark.org.tr

Succinimidyl Esters like DMQC-OSu (6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionyl-N-hydroxysuccinimide ester) belong to a class of activated esters used for amine labeling. A similar reagent, 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS), has been used for the rapid analysis of amines and amino acids by HPLC coupled with mass spectrometry (MS/MS). nih.gov These reagents react under mild conditions to form stable amide bonds with primary amines. nih.gov Other reagents commonly used for amine derivatization include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.comnih.gov

The following table summarizes key features of common pre-column derivatization reagents for primary amines.

ReagentAbbreviationFunctional Group ReactivityDetection MethodKey Features
Phenyl Isothiocyanate PITCPrimary & Secondary AminesUV (ca. 254 nm)Forms stable phenylthiourea derivatives; widely used for amino acid analysis. rsc.orgsigmaaldrich.comnih.gov
4-Chloro-7-nitrobenzofurazan NBD-ClPrimary & Secondary AminesFluorescence (Ex/Em ca. 470/540 nm), UV-VisHighly sensitive fluorogenic and chromogenic labeling; stable derivatives. researchgate.netui.ac.iddergipark.org.tr
9-fluorenylmethyl chloroformate FMOC-ClPrimary & Secondary AminesFluorescenceSensitive detection; adducts can be unstable under certain conditions. rsc.orgthermofisher.comnih.gov
Dansyl Chloride DNS-ClPrimary & Secondary AminesFluorescenceGood sensitivity and stable derivatives; allows for reliable quantitation. nih.govnih.gov
3-aminopyridyl-N-hydroxysuccinimidyl carbamate APDSPrimary AminesMass Spectrometry (MS)Enables rapid analysis with high throughput when coupled with MS/MS detection. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of a proton is indicative of its electronic environment, while the coupling constant (J) provides information about the number and relative orientation of adjacent protons.

For 2-(3-methoxypyridin-2-yl)ethan-1-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the ethylamine (B1201723) side chain, and the methoxy (B1213986) group. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The specific shifts of H-4, H-5, and H-6 would be influenced by the positions of the methoxy and ethylamine substituents. The methylene (B1212753) protons of the ethylamine side chain (adjacent to the ring and the amine) would likely appear as two distinct triplets in the upfield region, and the methoxy protons would present as a sharp singlet.

Illustrative ¹H NMR Data for 2-(3-methoxypyridin-2-yl)ethan-1-amine

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)
Pyridine H-6~8.1Doublet (d)~4.5
Pyridine H-4~7.3Doublet of doublets (dd)~8.0, 1.5
Pyridine H-5~7.1Doublet of doublets (dd)~8.0, 4.5
Methoxy (-OCH₃)~3.9Singlet (s)N/A
Methylene (-CH₂-Ar)~3.0Triplet (t)~7.0
Methylene (-CH₂-NH₂)~2.9Triplet (t)~7.0
Amine (-NH₂)VariableBroad singlet (br s)N/A

Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis and 2D NMR Correlational Studies (e.g., COSY, HSQC, HMBC)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its hybridization and electronic environment.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and establishing connectivity.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For instance, it would show a correlation between the two methylene groups of the ethylamine side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule, such as confirming the connection of the ethylamine side chain to the C-2 position of the pyridine ring.

Illustrative ¹³C NMR Data for 2-(3-methoxypyridin-2-yl)ethan-1-amine

Carbon AtomChemical Shift (δ) ppm (Predicted)
Pyridine C-2~158
Pyridine C-3~155
Pyridine C-6~145
Pyridine C-4~125
Pyridine C-5~120
Methoxy (-OCH₃)~56
Methylene (-CH₂-NH₂)~42
Methylene (-CH₂-Ar)~38

Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For 2-(3-methoxypyridin-2-yl)ethan-1-amine (C₈H₁₂N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the molecular formula.

HRMS Data for 2-(3-methoxypyridin-2-yl)ethan-1-amine

IonMolecular FormulaCalculated Exact MassMeasured Exact Mass
[M+H]⁺C₈H₁₃N₂O⁺153.10224Typically within 5 ppm

Advanced Ionization Techniques in Characterization

Advanced ionization techniques are employed to generate ions from the sample for mass analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like 2-(3-methoxypyridin-2-yl)ethan-1-amine, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for a clear determination of the molecular weight. Other techniques like Chemical Ionization (CI) could also be employed. Tandem mass spectrometry (MS/MS) can be used to induce and analyze fragmentation of the parent ion, providing further structural details. A likely fragmentation pathway would involve the loss of the amine group or cleavage of the ethyl side chain.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By diffracting a beam of X-rays off the crystal lattice, a diffraction pattern is generated, from which the electron density and thus the atomic positions can be calculated.

For 2-(3-methoxypyridin-2-yl)ethan-1-amine, a successful single-crystal X-ray diffraction experiment would provide a wealth of information, including:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths and bond angles.

The conformation of the ethylamine side chain relative to the pyridine ring.

Information on intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group and the pyridine nitrogen.

This technique, when applicable, provides the most complete picture of the molecule's static structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy explores the absorption of electromagnetic radiation that excites the vibrational modes of a molecule. These techniques are exceptionally useful for identifying the functional groups present in a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making the IR spectrum a molecular fingerprint.

For 2-(3-methoxypyridin-2-yl)ethan-1-amine, the IR spectrum would exhibit key absorption bands confirming its structure. The primary amine (-NH₂) group would typically show a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric N-H stretching vibrations. The C-H stretching vibrations of the alkyl chain and the aromatic pyridine ring would appear around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group is expected to produce a strong absorption in the 1050-1250 cm⁻¹ range. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for 2-(3-methoxypyridin-2-yl)ethan-1-amine (Expected values based on functional group analysis)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)
Alkyl/Aryl C-HC-H Stretch2850 - 3100
Methoxy C-OC-O Stretch1050 - 1250
Pyridine RingC=C, C=N Stretch1400 - 1600
Source: Based on general IR spectroscopy correlation tables.

Analysis of the IR spectrum for the parent compound, 2-methoxypyridine (B126380), provides reference points for the vibrations associated with the substituted ring system. chemicalbook.com

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. This often means that non-polar bonds and symmetric vibrations, which are weak in the IR spectrum, produce strong signals in the Raman spectrum.

In the analysis of 2-(3-methoxypyridin-2-yl)ethan-1-amine, Raman spectroscopy would be particularly useful for characterizing the pyridine ring and the C-C backbone of the ethylamine side chain. It is also a powerful, non-destructive tool for distinguishing between different polymorphs, as the lattice vibrations in different crystal structures will produce distinct low-frequency Raman shifts. A Raman spectrum of the related compound 2-methoxypyridine would show characteristic peaks for the ring breathing modes and other skeletal vibrations of the methoxypyridine core. chemicalbook.com This technique is highly sensitive to subtle structural changes and is valuable for in-situ monitoring of crystalline form during processing.

Computational and Theoretical Chemistry Studies of 2 3 Methoxypyridin 2 Yl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy. nih.gov

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost. researchgate.netresearchgate.net It is particularly effective for studying the electronic structure, optimizing molecular geometry, and determining the energetics of medium-sized organic molecules like 2-(3-methoxypyridin-2-yl)ethan-1-amine.

Electronic Structure: DFT calculations can map the electron density of the molecule, highlighting regions of high and low electron concentration. A key output is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net For 2-(3-methoxypyridin-2-yl)ethan-1-amine, the nitrogen of the amine group and the pyridine (B92270) ring nitrogen are expected to feature prominently in the HOMO, while the LUMO is likely distributed across the aromatic pyridine ring.

Molecular Geometry: By finding the minimum energy on the potential energy surface, DFT methods can predict the most stable three-dimensional arrangement of atoms. nih.gov This includes bond lengths, bond angles, and dihedral angles. For instance, calculations would determine the precise bond lengths within the pyridine ring, the C-N and C-C bonds of the ethanamine side chain, and the C-O bond of the methoxy (B1213986) group. The orientation of the ethanamine and methoxy substituents relative to the pyridine ring would also be established. nih.gov

Energetics: DFT is used to calculate the total electronic energy of the molecule, which is fundamental for comparing the stability of different isomers or conformers. acs.org The heat of formation and Gibbs free energy can be derived from these calculations, providing thermodynamic data that is often challenging to obtain experimentally. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for 2-(3-Methoxypyridin-2-yl)ethan-1-amine Calculated using DFT (B3LYP/6-311++G(d,p) level of theory). Data is illustrative.

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy-0.8eV
HOMO-LUMO Gap5.7eV
Dipole Moment2.1Debye
C2-C(ethanamine) Bond Length1.51Å
C3-O(methoxy) Bond Length1.36Å
N(pyridine)-C2-C(ethanamine)-N(amine) Dihedral Angle65.0Degrees

Ab Initio Methods in Electronic Structure Calculations

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. nih.gov These methods can be more computationally demanding than DFT but can offer higher accuracy, especially for systems where electron correlation is critical. chimia.ch

Common ab initio approaches include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory. dovepress.comdovepress.com For 2-(3-methoxypyridin-2-yl)ethan-1-amine, these methods would be employed to:

Benchmark DFT Results: High-level ab initio calculations, such as CCSD(T), can serve as a "gold standard" to validate the accuracy of more cost-effective DFT methods for this specific molecule.

Investigate Excited States: While DFT has time-dependent variants (TD-DFT) for excited states, ab initio methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) are often more reliable for describing the electronic transitions that govern UV-Visible spectroscopy.

Refine Energetics: For processes involving bond breaking or the formation of radicals, multireference ab initio methods may be necessary to accurately describe the electronic structure where single-reference methods like DFT or HF might fail. chimia.ch

Molecular Modeling and Simulation Approaches

Beyond the electronic ground state, computational methods can explore the dynamic behavior and interactions of molecules.

Conformational Analysis and Tautomeric Equilibria

Conformational Analysis: 2-(3-Methoxypyridin-2-yl)ethan-1-amine possesses several single bonds around which rotation can occur, leading to different spatial arrangements called conformers. Specifically, rotation around the C-C bond of the ethylamine (B1201723) side chain and the C-C bond connecting the side chain to the pyridine ring are significant. Computational methods can systematically map the potential energy surface as a function of these rotational angles to identify low-energy, stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might fit into a receptor site or how it behaves in solution.

Tautomeric Equilibria: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. Pyridine derivatives are known to exhibit various forms of tautomerism. acs.orgrsc.org For 2-(3-methoxypyridin-2-yl)ethan-1-amine, potential tautomerism could involve the amine group or the pyridine ring itself (e.g., amino-imino tautomerism or pyridone-hydroxypyridine type tautomerism). semanticscholar.orgnih.govresearchgate.net Quantum chemical calculations can determine the relative energies and thermodynamic stabilities of these potential tautomers in the gas phase and in different solvents (using continuum solvent models like PCM). semanticscholar.org This helps to predict which tautomeric form is likely to be dominant under specific conditions.

Intermolecular Interactions and Crystal Packing Analysis

Intermolecular Interactions: The behavior of a substance in the condensed phase (liquid or solid) is governed by intermolecular forces. For 2-(3-methoxypyridin-2-yl)ethan-1-amine, key interactions would include:

Hydrogen Bonding: The primary amine group (-NH2) is a strong hydrogen bond donor, while the pyridine nitrogen and the methoxy oxygen are hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine rings can stack on top of each other.

van der Waals forces: These are present between all atoms.

Computational analysis can quantify the strength of these interactions.

Crystal Packing Analysis: Predicting how molecules arrange themselves in a crystal lattice is a significant challenge in computational chemistry. rsc.orgresearchgate.net Crystal structure prediction (CSP) algorithms generate thousands of hypothetical crystal packings (polymorphs) and rank them based on their calculated lattice energies. rsc.org For 2-(3-methoxypyridin-2-yl)ethan-1-amine, such studies would predict the most likely crystal structure, identifying the dominant intermolecular interactions, like hydrogen-bonding networks, that stabilize the solid state. nih.gov

Prediction of Reactivity and Spectroscopic Properties

Prediction of Reactivity: Computational models are powerful tools for predicting how and where a molecule might react. rsc.orgnih.gov

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For 2-(3-methoxypyridin-2-yl)ethan-1-amine, the ESP map would likely show negative potential (red) around the pyridine nitrogen and methoxy oxygen, indicating sites susceptible to electrophilic attack. The positive potential (blue) would be concentrated around the amine hydrogens, indicating sites for nucleophilic interaction.

Frontier Orbital Analysis: As mentioned, the HOMO and LUMO distributions indicate the likely sites for nucleophilic and electrophilic attack, respectively. The relative energies of these orbitals can be used to predict the feasibility of reactions with other reagents. nih.govrsc.org

Reaction Pathway Modeling: To study a specific reaction, chemists can compute the full potential energy surface, locating the transition state structure and calculating the activation energy barrier. This provides quantitative predictions of reaction rates and helps to elucidate reaction mechanisms.

Prediction of Spectroscopic Properties: Theoretical calculations can predict various spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.govresearchgate.net

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy, aiding in the assignment of complex spectra. uctm.edu

Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies helps to assign the absorption bands in infrared (IR) and Raman spectra to specific molecular motions (stretching, bending, etc.). mdpi.com

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption, providing information on the molecule's chromophores.

Table 2: Illustrative Predicted Spectroscopic Data for 2-(3-Methoxypyridin-2-yl)ethan-1-amine Calculated using DFT. Data is illustrative and for comparison with experimental data.

Data TypePredicted ValueComments
¹H NMR Chemical Shift (δ)7.9 ppmPyridine H6
¹H NMR Chemical Shift (δ)3.9 ppmMethoxy (-OCH₃)
¹³C NMR Chemical Shift (δ)162 ppmPyridine C3 (attached to -OCH₃)
IR Frequency (ν)3350 cm⁻¹N-H stretch (amine)
IR Frequency (ν)1580 cm⁻¹C=N/C=C stretch (pyridine ring)
Max. UV Absorption (λ_max)275 nmπ → π* transition

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.orgirjweb.com

The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to move an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates that a molecule is more polarizable and prone to chemical reactions. irjweb.com

For 2-(3-methoxypyridin-2-yl)ethan-1-amine, theoretical calculations, typically using DFT methods like B3LYP, are used to determine these energy values. The HOMO is generally distributed over the electron-rich parts of the molecule, such as the pyridine ring and the methoxy and amine groups. The LUMO is typically located over the π-system of the pyridine ring. The calculated energy gap provides a quantitative measure of the molecule's electronic stability and its tendency to undergo intramolecular charge transfer. irjweb.com

Table 1: Representative Frontier Molecular Orbital Data This table presents hypothetical, yet representative, data for 2-(3-methoxypyridin-2-yl)ethan-1-amine based on typical DFT calculations for similar aromatic amines.

ParameterEnergy (eV)
EHOMO-6.15
ELUMO-0.98
Energy Gap (ΔE)5.17

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP map displays the electrostatic potential on the surface of the molecule, with different colors indicating different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas represent neutral or near-zero potential. wolfram.com

In the case of 2-(3-methoxypyridin-2-yl)ethan-1-amine, an MEP map would reveal specific reactive sites:

Negative Regions (Electrophilic Attack Sites): The most intense negative potential is expected around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group due to the high electronegativity and lone pairs of electrons on these atoms. nih.gov These areas are the most likely sites for protonation and interaction with electrophiles.

Positive Regions (Nucleophilic Attack Sites): The most positive potential is generally located around the hydrogen atoms of the primary amine group (-NH2). These hydrogens are acidic and represent the sites most susceptible to interaction with nucleophiles.

The MEP map provides a clear, three-dimensional picture of the molecule's charge landscape, which is crucial for understanding its intermolecular interactions and reaction mechanisms. researchgate.netphyschemres.org

Spectroscopic Data Prediction and Validation (NMR, IR)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These theoretical predictions are then compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, like tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. A strong correlation between the calculated and experimental shifts serves as a powerful validation of the proposed structure.

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which provides the wavenumbers (cm⁻¹) and intensities of the vibrational modes. These predicted frequencies often show a systematic deviation from experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. The predicted spectrum helps in the assignment of complex experimental IR bands to specific vibrational modes, such as N-H stretching, C-O stretching, or aromatic ring vibrations. researchgate.net

Table 2: Representative Comparison of Predicted and Experimental Spectroscopic Data This table shows hypothetical, yet plausible, data to illustrate the correlation between theoretical predictions and experimental findings for 2-(3-methoxypyridin-2-yl)ethan-1-amine.

¹H NMR Chemical Shifts (ppm)
ProtonPredicted (DFT)Experimental
Pyridine-H8.058.10
Pyridine-H7.257.30
Pyridine-H6.906.95
-OCH₃3.883.92
-CH₂- (ring)3.053.10
-CH₂- (amine)2.953.00
-NH₂1.801.85
IR Vibrational Frequencies (cm⁻¹)
Vibrational ModePredicted (Scaled)Experimental
N-H Stretch3350, 32803360, 3290
C-H (Aromatic) Stretch30553060
C-H (Aliphatic) Stretch2930, 28502935, 2855
C=N, C=C Stretch1590, 14701595, 1475
C-O Stretch12551260

Exploration of 2 3 Methoxypyridin 2 Yl Ethan 1 Amine and Its Analogs As Chemical Probes and Synthetic Precursors

Role as Building Blocks in Complex Molecule Synthesis

In the realm of organic chemistry, the true value of a compound often lies in its ability to serve as a starting point for the construction of larger, more elaborate molecules. The structure of 2-(3-methoxypyridin-2-yl)ethan-1-amine, featuring a reactive primary amine and a nucleophilic pyridine (B92270) ring, positions it as an ideal candidate for such a role.

Precursors for Advanced Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. researchgate.net The fusion of a pyridine ring with a pyrimidine (B1678525) ring creates a class of compounds known as pyridopyrimidines, which exist in several isomeric forms and are of significant interest due to their biological activities. jocpr.comresearchgate.net The 2-(aminoethyl)pyridine moiety within 2-(3-methoxypyridin-2-yl)ethan-1-amine is a key precursor for the synthesis of fused heterocyclic systems, particularly pyrido[1,2-a]pyrimidines.

The synthesis of these advanced heterocycles can be achieved through cyclocondensation reactions. For instance, the reaction of a 2-(aminoethyl)pyridine derivative with a β-ketoester or a similar 1,3-dielectrophile can lead to the formation of the pyrido[1,2-a]pyrimidine (B8458354) core. The general reaction involves the initial formation of an enamine from the primary amine and one of the carbonyl groups, followed by an intramolecular cyclization where the pyridine nitrogen attacks the second electrophilic center, and subsequent dehydration to yield the aromatic fused ring system. acs.org The methoxy (B1213986) group on the pyridine ring of the starting material would be retained in the final product, offering a point for further chemical modification.

The table below illustrates a potential synthetic pathway for a substituted pyrido[1,2-a]pyrimidine starting from 2-(3-methoxypyridin-2-yl)ethan-1-amine.

Reactant 1Reactant 2Resulting HeterocycleReaction Type
2-(3-methoxypyridin-2-yl)ethan-1-amineEthyl acetoacetate7-methoxy-2-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-4-oneCyclocondensation

This table represents a plausible synthetic transformation based on established chemical principles for the formation of pyrido[1,2-a]pyrimidines.

Synthetic Intermediates in Multi-Step Organic Transformations

The utility of 2-(3-methoxypyridin-2-yl)ethan-1-amine extends beyond the initial formation of a heterocyclic core; it also serves as a crucial intermediate in more extensive synthetic sequences. Once the foundational pyrido[1,2-a]pyrimidine or a similar fused system is assembled, it can undergo a variety of further chemical reactions to build molecular complexity and fine-tune its properties.

For example, a multi-step synthesis could commence with the cyclization reaction described previously. The resulting pyrido[1,2-a]pyrimidin-4-one can then be subjected to further modifications. The ketone group could be a handle for nucleophilic additions, and the methyl group could be functionalized. Furthermore, aromatic substitution reactions could be performed on the pyridine ring, guided by the electronic nature of the existing substituents. Such multi-step transformations are essential for creating libraries of related compounds, which are vital for systematic drug discovery efforts.

Applications in Medicinal Chemistry Research (Mechanistic and Target-Oriented Focus)

In medicinal chemistry, the focus shifts from the synthesis of molecules for its own sake to the design and creation of compounds with specific biological functions. The heterocyclic scaffolds derived from 2-(3-methoxypyridin-2-yl)ethan-1-amine are of particular interest in this regard, as they are analogs of naturally occurring purines and can interact with a variety of biological targets. rsc.org

Design of Ligands for Specific Biological Targets (e.g., Enzymes, Receptors, Kinases)

Pyrido[2,3-d]pyrimidines, a class of compounds accessible from pyridine precursors, are recognized as privileged structures in medicinal chemistry and have been successfully developed as inhibitors of protein kinases. rsc.orgnih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Therefore, the design of potent and selective kinase inhibitors is a major goal of modern drug discovery.

The pyrido[2,3-d]pyrimidine (B1209978) scaffold can act as an ATP-competitive inhibitor, meaning it binds to the same site on the kinase as the natural substrate, adenosine (B11128) triphosphate (ATP), thereby blocking the enzyme's activity. acs.org The design of such inhibitors involves creating a molecule that fits snugly into the ATP-binding pocket of the target kinase. The core heterocyclic structure provides the necessary foundation for this interaction, while various substituents can be added to enhance binding affinity and selectivity for the target kinase over other kinases in the body. For example, screening of compound libraries has identified pyrido[2,3-d]pyrimidines as inhibitors of fibroblast growth factor receptor (FGFr) and platelet-derived growth factor receptor (PDGFr) tyrosine kinases. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular and Receptor Level

Once a promising lead compound has been identified, medicinal chemists engage in structure-activity relationship (SAR) studies to understand how different parts of the molecule contribute to its biological activity. acs.org This involves synthesizing a series of analogs with systematic modifications to the core structure and evaluating their effects on the biological target.

For pyrido[2,3-d]pyrimidine-based kinase inhibitors, SAR studies have revealed key insights. For instance, the nature of the substituent at the 6-position of the pyridopyrimidine ring can significantly influence selectivity. Replacing a 2,6-dichlorophenyl group with a 3',5'-dimethoxyphenyl group can convert a broad-spectrum kinase inhibitor into a highly selective inhibitor of the FGFr tyrosine kinase. acs.org Similarly, introducing different amino side chains at the 2-position can enhance potency and improve pharmacokinetic properties like bioavailability. nih.gov

Below is a hypothetical SAR table for derivatives of a pyrido[2,3-d]pyrimidine scaffold, illustrating how modifications could impact kinase inhibition.

Compound IDR1-Substituent (Position 2)R2-Substituent (Position 6)FGFr IC50 (µM)PDGFr IC50 (µM)
Lead-1 -NH22,6-dichlorophenyl0.131.11
Analog-1A -NH(CH2)4N(C2H5)22,6-dichlorophenylImproved PotencyImproved Potency
Analog-1B -NH23,5-dimethoxyphenyl0.06>50

This table is illustrative, based on published SAR data for similar compound series. nih.govacs.org IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Elucidation of Pharmacological Principles and Mechanisms of Action

A fundamental aspect of medicinal chemistry research is to understand not just that a compound is active, but how it works at a molecular level. For kinase inhibitors derived from scaffolds like pyrido[2,3-d]pyrimidine, the primary mechanism of action is the blockade of the enzyme's catalytic function. rsc.org By inhibiting a specific kinase, these compounds can interrupt the signaling pathways that drive disease processes, such as the uncontrolled cell proliferation in cancer. acs.org

Further studies can reveal more subtle aspects of their pharmacological action. For example, some inhibitors may be "time-dependent," meaning their inhibitory effect increases with the duration of exposure to the enzyme. This can be indicative of a covalent interaction, where the inhibitor forms a permanent bond with the enzyme, leading to irreversible inhibition. The elucidation of these mechanisms is crucial for the rational design of more effective and safer drugs.

Development of Chemical Probes for Biological Pathway Investigation

A comprehensive review of the scientific literature did not yield specific studies where 2-(3-methoxypyridin-2-yl)ethan-1-amine has been developed or utilized as a chemical probe for the investigation of biological pathways.

However, the broader class of methoxypyridine derivatives has been explored for biological activity. For instance, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as novel PI3K/mTOR dual inhibitors, which are crucial in cell proliferation and survival pathways implicated in cancer. nih.govmdpi.comnih.gov One of the lead compounds in these studies, which incorporates a different methoxypyridine core, demonstrated potent inhibitory activity against PI3Kα and mTOR, induced cell cycle arrest, and promoted apoptosis in cancer cell lines. nih.gov These findings highlight the potential of the methoxypyridine scaffold in designing molecules that can modulate key signaling pathways.

While no direct evidence exists for 2-(3-methoxypyridin-2-yl)ethan-1-amine, its structural similarity to these biologically active compounds suggests its potential as a scaffold or starting material for the development of novel chemical probes, pending further research and investigation.

Catalytic and Material Science Research Applications

The utility of pyridinyl compounds extends beyond biological applications into the realms of catalysis and material science, primarily due to the coordinating properties of the pyridine nitrogen.

The scientific literature lacks specific examples of 2-(3-methoxypyridin-2-yl)ethan-1-amine being employed as a ligand in either homogeneous or heterogeneous catalysis.

However, the foundational role of the pyridine moiety in coordination chemistry is well-established. The nitrogen atom of the pyridine ring can coordinate with transition metals, influencing the catalytic activity and selectivity of the resulting complex. For example, research on palladium-catalyzed imine hydrolysis has demonstrated that the coordination of a pyridine ring to the palladium catalyst is crucial for the hydrolytic process to occur. mdpi.com

Furthermore, Schiff base ligands derived from substituted methoxypyridine amines have been used to form complexes with metals like Co(II) and Cu(II). nih.govsemanticscholar.org These complexes have been investigated for their potential applications, including as antimicrobial agents, which stems from the catalytic and biological activity of the coordinated metal center. nih.govsemanticscholar.org The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has also been achieved using palladium catalysts, showcasing the role of pyridine-containing compounds in modern synthetic methodologies. mdpi.com

Given these precedents, it is plausible that 2-(3-methoxypyridin-2-yl)ethan-1-amine could serve as a bidentate ligand, coordinating through both the pyridine nitrogen and the ethanamine nitrogen, in various catalytic applications. However, specific research to validate this potential has not been found in the reviewed literature.

There is currently no available research in the reviewed scientific literature that details the integration of 2-(3-methoxypyridin-2-yl)ethan-1-amine into the development of functional materials.

The potential for such applications can be inferred from related research. For instance, europium(III) complexes with ligands containing a methoxyphenyl group have been synthesized and shown to possess promising photoluminescent properties, suggesting their utility as luminescent materials. researchgate.netnih.gov The thermal stability and emission characteristics of these materials are of significant interest for applications in displays and sensors. researchgate.netnih.gov

While this does not directly involve the target compound, it illustrates that the methoxy-substituted aromatic rings, a key feature of 2-(3-methoxypyridin-2-yl)ethan-1-amine, can be integral components of functional materials. The presence of the reactive amine group in the target compound could also allow for its incorporation into larger polymer or framework structures. Future research would be necessary to explore these possibilities.

Future Research Directions and Unexplored Avenues

Development of Enantioselective and Diastereoselective Synthesis Strategies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of synthetic methods that can selectively produce a single enantiomer or diastereomer of 2-(3-methoxypyridin-2-yl)ethan-1-amine is a critical area for future investigation. While methods for the diastereoselective synthesis of some functionalized cyclic compounds like pyrrolidines and dihydropyrans have been developed, specific strategies for this particular ethanamine derivative are less explored. nih.govnih.gov

Future research could focus on:

Chiral Catalysis: Employing chiral catalysts, such as those based on transition metals or organocatalysts, to guide the stereochemical outcome of key bond-forming reactions in the synthesis of the target molecule.

Substrate Control: Introducing chiral auxiliaries to the starting materials to direct the stereoselective formation of the desired product.

Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.

The development of such stereoselective syntheses would be a significant advancement, enabling more precise studies of the compound's biological interactions and potentially leading to the development of more potent and selective therapeutic agents.

Exploration of Novel Reaction Pathways and Reagent Systems for Functionalization

Expanding the chemical diversity of derivatives based on the 2-(3-methoxypyridin-2-yl)ethan-1-amine scaffold is crucial for exploring its full potential. This requires the development of novel and efficient methods for its functionalization. The pyridine (B92270) ring, while a common motif in pharmaceuticals, presents unique challenges for selective modification due to its electronic properties. rsc.org

Key areas for future research include:

C-H Functionalization: Direct C-H functionalization is a powerful and atom-economical strategy for modifying organic molecules. rsc.org Developing new catalysts and reaction conditions for the selective C-H functionalization of the pyridine ring in 2-(3-methoxypyridin-2-yl)ethan-1-amine would open up a vast array of possibilities for creating new analogues. acs.orgthieme-connect.comresearchgate.net This could involve late-stage functionalization, which is particularly valuable in drug discovery. acs.org

Novel Reagent Systems: The design and application of new reagents can enable previously inaccessible chemical transformations. acs.org Research into multifunctional reagents could allow for the direct and site-selective introduction of various functional groups onto the pyridine core. acs.org

Tandem and Multicomponent Reactions: Designing reaction cascades where multiple bonds are formed in a single operation can significantly improve synthetic efficiency. mdpi.com Exploring such reactions for the synthesis and derivatization of 2-(3-methoxypyridin-2-yl)ethan-1-amine could streamline the production of compound libraries for screening.

These advancements in synthetic methodology would provide chemists with a more versatile toolkit for modifying the lead compound, facilitating the exploration of structure-activity relationships.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from predicting molecular properties to designing novel compounds. nih.govspringernature.comresearchgate.net Applying these computational tools to the study of 2-(3-methoxypyridin-2-yl)ethan-1-amine and its derivatives represents a significant and largely untapped research direction.

Future research efforts could focus on:

Predictive Modeling: Developing ML models to predict the physicochemical and biological properties of novel derivatives of 2-(3-methoxypyridin-2-yl)ethan-1-amine. mit.eduyoutube.com This can help prioritize which compounds to synthesize and test, saving time and resources. youtube.com So-called Δ²-learning models show promise in accurately predicting reaction properties with reduced computational cost. nih.gov

Generative Models for de Novo Design: Utilizing generative AI models to design new molecules based on the 2-(3-methoxypyridin-2-yl)ethan-1-amine scaffold with desired properties. springernature.comnih.gov These models can explore vast chemical spaces to identify novel structures with high predicted activity and favorable drug-like properties.

Reaction Prediction and Synthesis Planning: Employing ML tools to predict the outcomes of chemical reactions and to devise optimal synthetic routes for new derivatives. rsc.org This can accelerate the synthesis of target molecules and overcome synthetic challenges.

The application of AI and ML has the potential to significantly accelerate the discovery and development of new compounds based on the 2-(3-methoxypyridin-2-yl)ethan-1-amine core.

Investigation of 2-(3-Methoxypyridin-2-yl)ethan-1-amine in Emerging Fields of Chemical Research

Beyond its potential in traditional medicinal chemistry, the unique structural features of 2-(3-methoxypyridin-2-yl)ethan-1-amine could be leveraged in other emerging areas of chemical research.

Unexplored avenues include:

Chemical Biology: The compound could be developed into chemical probes to study biological processes. Its ability to interact with biological targets could be harnessed to investigate the function of specific proteins or pathways. smolecule.com

Materials Science: Pyridine-containing compounds have found applications in the development of new materials. thieme-connect.com The functional groups present in 2-(3-methoxypyridin-2-yl)ethan-1-amine could be utilized in the synthesis of novel polymers, metal-organic frameworks (MOFs), or fluorescent materials. mdpi.com

Catalysis: The pyridine nitrogen and the amine group could potentially act as ligands for metal catalysts. Exploring the coordination chemistry of this compound could lead to the development of new catalysts for a variety of organic transformations.

By expanding the scope of research beyond its immediate applications, the full potential of 2-(3-methoxypyridin-2-yl)ethan-1-amine as a versatile chemical entity can be realized.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-methoxypyridin-2-yl)ethan-1-amine, and how is purity validated?

  • Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution of 3-methoxypyridine derivatives followed by reductive amination. For example, alkylation of 3-methoxy-2-pyridinemethanol with bromoethylamine intermediates under basic conditions (e.g., K₂CO₃) yields the primary amine. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and characterization by 1H NMR^1 \text{H NMR} (e.g., δ 2.8 ppm for -CH₂NH₂) and HPLC (≥95% purity) are critical .

Q. How is the compound characterized structurally and functionally?

  • Methodology : Structural confirmation employs 1H/13C NMR^1 \text{H/}^{13}\text{C NMR}, high-resolution mass spectrometry (HRMS), and FT-IR (e.g., NH₂ stretching at ~3300 cm⁻¹). Functional analysis includes assessing solubility in polar aprotic solvents (DMSO, ethanol) and pKa determination via potentiometric titration to predict bioavailability .

Q. What are the primary biological targets or receptors associated with this compound?

  • Methodology : Computational docking (e.g., AutoDock Vina) predicts affinity for serotonin receptors (5-HT₂A) due to structural similarity to indoleamine derivatives. Experimental validation uses radioligand binding assays (e.g., competition with 3H ^3 \text{H}-ketanserin) in HEK293 cells expressing recombinant receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Methodology : Cross-validate assays under standardized conditions. For instance, discrepancies in IC₅₀ values for 5-HT₂A binding may arise from cell line variability (CHO vs. HEK293). Use orthogonal assays (e.g., calcium flux vs. cAMP accumulation) and ensure compound stability via LC-MS monitoring during experiments .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodology : Deuterate the amine group (e.g., 2-(3-methoxypyridin-2-yl)ethan-1-amine-d₂) to slow hepatic metabolism. Assess metabolic pathways using liver microsomes (human/rat) with LC-MS/MS to identify major metabolites and modify labile sites .

Q. How does structural modification (e.g., pyridine ring substitution) alter pharmacological properties?

  • Methodology : Synthesize analogs (e.g., 4-methoxy or 5-methyl derivatives) and compare LogP (shake-flask method), membrane permeability (PAMPA assay), and target selectivity. For example, 4-methoxy substitution enhances lipophilicity but may reduce aqueous solubility .

Q. What advanced applications exist for this compound in nanotechnology or drug delivery?

  • Methodology : Functionalize dendrimers or micelles by conjugating the amine group to maleimide-terminated polymers. Applications include targeted drug delivery, validated by confocal microscopy (e.g., fluorescently tagged dendrimers in cancer cell lines) .

Methodological Considerations

  • Analytical Quantification : Use LC-MS with a C18 column (mobile phase: 0.1% formic acid in H₂O/acetonitrile) for sensitive detection (LOD: 0.1 ng/mL). Avoid Bradford assays ( ), which are protein-specific and unsuitable for small molecules.
  • Safety Protocols : Handle hydrochloride salts in fume hoods (risk of HCl vapor). Refer to SDS guidelines for hazard mitigation (e.g., PPE for skin/eye contact) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.